![molecular formula C16H15FN6OS B13390529 (4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fezolinetant can be synthesized through a multi-step reaction process. One method involves the following steps :
Step 1: Trifluoroacetic acid and dichloromethane are used under an inert atmosphere at 0-20°C for 0.42 hours.
Step 2: Sodium hydrogencarbonate and dichloromethane are used under an inert atmosphere at 20°C for 1 hour.
Step 3: Methanesulfonic acid is added to a mixture of (4-fluorophenyl) [ (8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone and ethyl acetate, stirred at 60°C for 5 minutes, and then at room temperature for 15 hours.
Industrial Production Methods
The industrial production of Fezolinetant involves similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fezolinetant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Fezolinetant has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its effects on neurokinin receptors and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating menopausal symptoms and other conditions.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Fezolinetant exerts its effects by antagonizing the neurokinin 3 receptor (NK3R). This receptor is involved in the regulation of various physiological processes, including hormone secretion and temperature regulation. By blocking NK3R, Fezolinetant helps to alleviate menopausal hot flushes .
Comparison with Similar Compounds
Similar Compounds
(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone: Another NK3R antagonist with similar structure and function.
(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyltriphenylphosphonium bromide: A compound with similar pharmacological properties.
Uniqueness
Fezolinetant is unique due to its specific structure, which allows it to effectively antagonize NK3R. This makes it particularly effective in treating menopausal hot flushes compared to other similar compounds .
Biological Activity
The compound (4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone, also known as Fezolinetant (CAS No. 1629229-37-3), is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of Fezolinetant, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
Fezolinetant is characterized by a complex structure that includes a fluorophenyl group and a thiadiazole moiety. Its molecular formula is C16H15FN6OS with a molecular weight of 358.39 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability in drug compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Fezolinetant and related compounds. A series of fluorinated triazolo-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2b | MCF7 | 22.1 |
2b | SaOS-2 | 19 |
2b | K562 | 15 |
2a | MCF7 | 30.2 |
2a | SaOS-2 | 39 |
2a | K562 | 29.4 |
Key Findings:
- Compound 2b demonstrated superior antiproliferative activity across all tested cell lines compared to compound 2a, indicating structure-activity relationships that favor certain substitutions on the triazole scaffold .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate the specific pathways involved .
Other Pharmacological Activities
In addition to its anticancer properties, Fezolinetant has been investigated for other biological activities:
- Antimicrobial Activity : Compounds similar to Fezolinetant have shown moderate to good antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases .
- Antitubercular Activity : Certain thiadiazole derivatives have demonstrated activity against Mycobacterium tuberculosis strains, highlighting the versatility of this compound class in addressing infectious diseases .
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against resistant strains of Mtb. The compound exhibited an MIC of 0.045μg/mL, indicating potent antitubercular activity . This underscores the importance of structural modifications in enhancing biological efficacy.
Properties
Molecular Formula |
C16H15FN6OS |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
PPSNFPASKFYPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |
Origin of Product |
United States |
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